molecular formula C13H17NO3 B14616304 2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid CAS No. 57804-84-9

2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid

Katalognummer: B14616304
CAS-Nummer: 57804-84-9
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: MALSZAPPFTZJGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid is a compound with a complex structure that includes both an amino group and a carboxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid typically involves the reaction of 3-oxo-3-phenylpropanoic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and yield while minimizing waste and energy consumption. The use of advanced purification techniques ensures that the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetoacetic acid: Shares a similar oxo group but lacks the amino group.

    Benazepril: Contains a similar phenylpropyl group but has different functional groups.

Uniqueness

2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid is unique due to its combination of an oxo group, a phenylpropyl group, and an amino group. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Eigenschaften

CAS-Nummer

57804-84-9

Molekularformel

C13H17NO3

Molekulargewicht

235.28 g/mol

IUPAC-Name

2-[(3-oxo-3-phenylpropyl)amino]butanoic acid

InChI

InChI=1S/C13H17NO3/c1-2-11(13(16)17)14-9-8-12(15)10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,16,17)

InChI-Schlüssel

MALSZAPPFTZJGF-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)O)NCCC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.